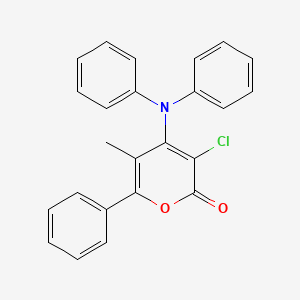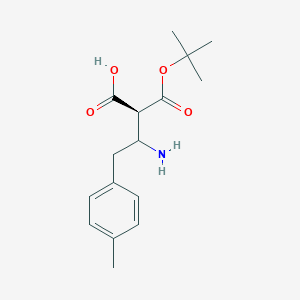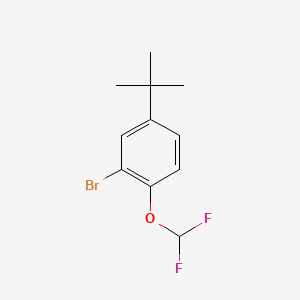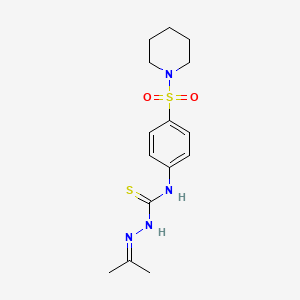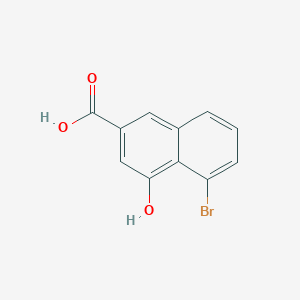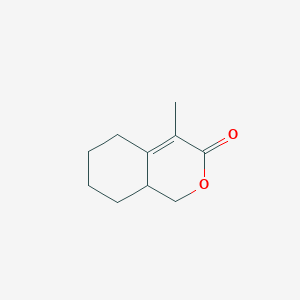
4-Methyl-1,5,6,7,8,8a-hexahydro-3H-2-benzopyran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring. This specific compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and a methyl group attached to the fourth carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of o-acylphenylacetic acid derivatives in the presence of acetic anhydride at elevated temperatures (around 140°C). This reaction can be further optimized using reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 2-hydroxypyridine to improve yields and reduce side products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
2H-1-Benzopyran: Another benzopyran isomer with different structural features.
Galaxolide: A synthetic musk compound with a similar benzopyran core structure.
Dihydroedulan: A related compound with a similar hexahydro structure but different substituents.
Uniqueness
3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- is unique due to its specific hexahydro structure and the presence of a methyl group at the fourth carbon atom. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
64884-47-5 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
4-methyl-1,5,6,7,8,8a-hexahydroisochromen-3-one |
InChI |
InChI=1S/C10H14O2/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h8H,2-6H2,1H3 |
InChIキー |
XYEUXSNKBOGLRU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCCC2COC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


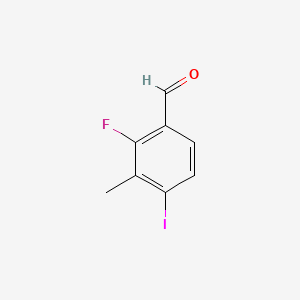
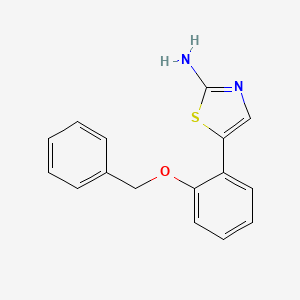
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
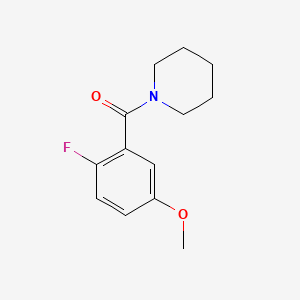
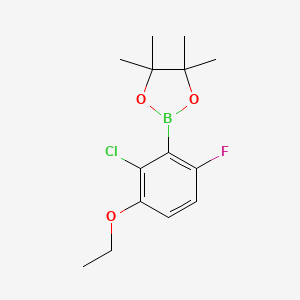
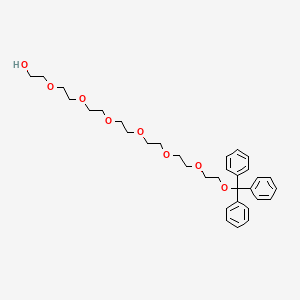
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
